pKa Shift vs. Acetic Acid Analog
The target compound's propionic acid group is significantly less acidic than the acetic acid group in the direct analog (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid (CAS 100726-39-4). The predicted pKa values are 4.47 ± 0.10 for the target versus 3.00 ± 0.10 for the comparator, a difference of approximately 1.5 log units .
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 4.47 ± 0.10 (Predicted) |
| Comparator Or Baseline | (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid (CAS 100726-39-4), pKa = 3.00 ± 0.10 (Predicted) |
| Quantified Difference | ΔpKa ≈ 1.47 (target less acidic) |
| Conditions | Predicted value at 25°C |
Why This Matters
The higher pKa of the target compound means it remains protonated to a higher pH, which directly influences its solubility in acidic buffers and its retention time in reverse-phase HPLC, making it a distinct choice for specific separation conditions.
